molecular formula C16H13BrClN5O B14105595 N-(3-bromobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide

N-(3-bromobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14105595
M. Wt: 406.7 g/mol
InChI Key: IAXCTJBNATYVNX-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a bromobenzyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.

    Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced through a nucleophilic substitution reaction using a suitable bromobenzyl halide.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached via an amination reaction using a chlorophenylamine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromobenzyl and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

N-(3-bromobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-bromobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-bromobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide: Shares structural similarities with other triazole derivatives.

    3-Bromobenzyl-(3-chlorophenyl)ether: Another compound with a bromobenzyl and chlorophenyl group, but with different functional groups and reactivity.

Uniqueness

This compound is unique due to its specific combination of functional groups and the presence of the triazole ring

Properties

Molecular Formula

C16H13BrClN5O

Molecular Weight

406.7 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-5-(3-chloroanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C16H13BrClN5O/c17-11-4-1-3-10(7-11)9-19-16(24)14-15(22-23-21-14)20-13-6-2-5-12(18)8-13/h1-8H,9H2,(H,19,24)(H2,20,21,22,23)

InChI Key

IAXCTJBNATYVNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CNC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl

Origin of Product

United States

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